

Synthesis route for 4-Benzoylphenyl acrylate from 4-hydroxybenzophenone

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Compound of Interest

Compound Name: 4-Benzoylphenyl acrylate

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Synthesis of 4-Benzoylphenyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-Benzoylphenyl acrylate** from 4-hydroxybenzophenone, a key reaction in the development of various functionalized molecules. This document provides a detailed experimental protocol for a standard laboratory synthesis, summarizes quantitative data, and includes characterization information for the final product.

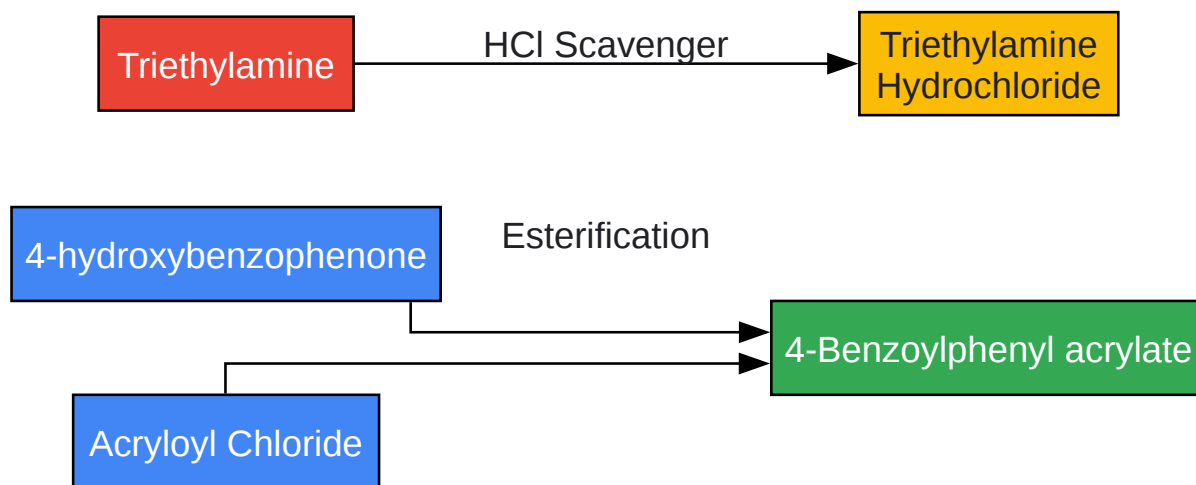
Introduction

4-Benzoylphenyl acrylate is a bifunctional molecule featuring a benzophenone moiety, which acts as a photoinitiator, and an acrylate group, which can participate in polymerization reactions.^[1] This unique structure makes it a valuable monomer in the synthesis of polymers for advanced coatings, adhesives, and biomaterials.^[1] The most common and efficient method for its preparation is the esterification of 4-hydroxybenzophenone with an acrylic acid derivative, typically acryloyl chloride, in the presence of a base.^[1]

Synthesis Pathway

The synthesis of **4-Benzoylphenyl acrylate** from 4-hydroxybenzophenone is primarily achieved through an acylation reaction. In this process, the hydroxyl group of 4-hydroxybenzophenone attacks the carbonyl carbon of acryloyl chloride. A tertiary amine base,

such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester product.



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Figure 1: Reaction scheme for the synthesis of **4-Benzoylphenyl acrylate**.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of **4-Benzoylphenyl acrylate**.

Materials:

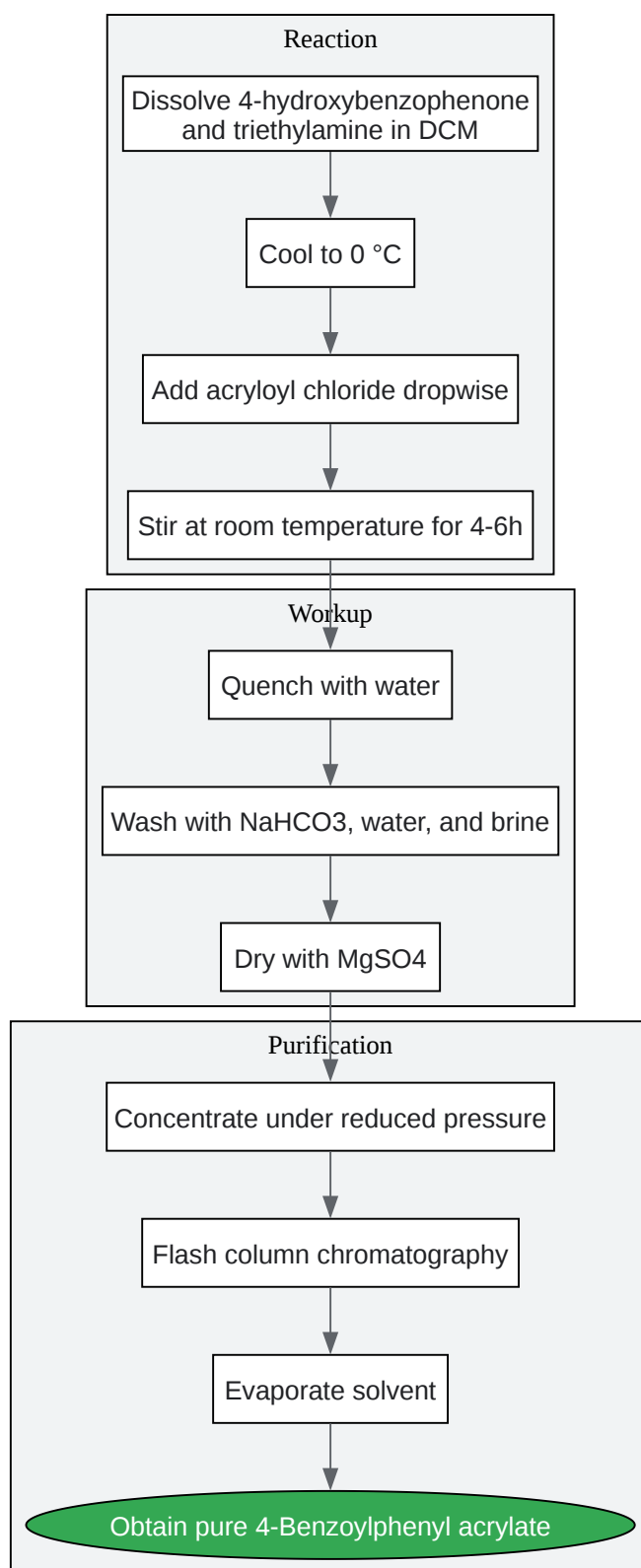
- 4-Hydroxybenzophenone
- Acryloyl chloride
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate

- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Acryloyl Chloride:** Add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
 - Once the reaction is complete, quench the reaction by adding deionized water.
 - Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:**
 - Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

- Isolation and Characterization:
 - Combine the fractions containing the pure product and evaporate the solvent to yield **4-Benzoylphenyl acrylate** as a solid.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy.



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Figure 2: Experimental workflow for the synthesis of **4-Benzoylphenyl acrylate**.

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of **4-Benzoylphenyl acrylate** under different conditions.

Synthesis Method	Base	Solvent	Yield (%)	Purity (%)	Reference
Batch Synthesis	Sodium Hydroxide	Methyl Ethyl Ketone	-	-	[2]
Flow Reactor	Triethylamine	Dichloromethane/Water	-	95 (by GC)	[3]
Batch Synthesis	-	-	71.4	-	Open Reaction Database
Commercial	-	-	-	>98	[4]

Characterization Data

The identity and purity of the synthesized **4-Benzoylphenyl acrylate** can be confirmed by spectroscopic methods.

Technique	Data
¹ H NMR	Aromatic protons (δ 7.2–8.1 ppm), acrylate vinyl protons (δ 5.8–6.5 ppm) [1]
FT-IR	Ester carbonyl (C=O) stretch at ~1730 cm ⁻¹ , benzoyl ketone carbonyl (C=O) stretch around 1660 cm ⁻¹ [1]

Conclusion

The synthesis of **4-Benzoylphenyl acrylate** from 4-hydroxybenzophenone via esterification with acryloyl chloride is a robust and well-established method. The provided experimental protocol offers a reliable procedure for obtaining this valuable monomer in a laboratory setting.

The reaction conditions can be further optimized to improve yield and purity, and the use of flow chemistry presents a viable option for larger-scale production. Proper characterization using spectroscopic techniques is crucial to ensure the quality of the final product for its intended applications in materials science and drug development.

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